Benzenamine, N-[(4-nitrophenyl)methylene]-

Molecular conformation π-Conjugation Nonlinear optics materials

Researchers developing organic photorefractive or NLO materials face isomerization instability and suboptimal charge transfer with standard analogs. N-(4-nitrobenzylidene)aniline (CAS 785-80-8) solves this via a para-nitro group establishing a precise push-pull electronic configuration. - **Controlled properties:** 30° aniline twist angle vs. 60° for positional isomers → enhanced π-conjugation & intramolecular charge transfer. - **Proven utility:** Achieves 65% diffraction efficiency (37 V/μm) in polymer LC photorefractive systems. - **Reliable supply:** BenchChem stock ready for global dispatch to R&D labs.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 785-80-8
Cat. No. B11709726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-[(4-nitrophenyl)methylene]-
CAS785-80-8
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H
InChIKeyGKSAMSVGROLNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzylideneaniline Schiff Base: Overview and Key Properties


Benzenamine, N-[(4-nitrophenyl)methylene]- (CAS 785-80-8), also known as N-(4-nitrobenzylidene)aniline or 4-nitrobenzylideneaniline, is a Schiff base with molecular formula C13H10N2O2 and molecular weight 226.23 g/mol. It features an imine (C=N) bridge linking a 4-nitrophenyl group to an unsubstituted aniline ring, creating a conjugated π-system with a significant molecular dipole moment [1]. This compound belongs to the N-benzylideneaniline family but is distinguished by the strong electron-withdrawing nitro substituent at the para position of the benzylidene ring, which imparts quantifiably different conformational, electronic, and reactivity properties compared to its unsubstituted, chloro-, methyl-, or positionally isomeric nitro analogs [2].

Push-pull imine architecture
Para-nitrobenzylidene substitution establishes a defined donor-acceptor electronic configuration across the C=N bridge.
NLO and liquid crystal research workflows
Conjugated π-system with reported charge-transfer character supports nonlinear optical chromophore and polymer liquid crystal studies.
Solid-state dynamics model system
Multi-temperature crystallographic documentation supports crystal engineering and pedal-motion conformational research.

Why Structural Analogs Cannot Replace This Schiff Base


Simple structural analogs within the N-benzylideneaniline class cannot be interchanged for this compound because the para-nitro group on the benzylidene ring (as opposed to the aniline ring) establishes a specific 'push-pull' electronic configuration that governs multiple quantifiable properties simultaneously. The nitro substituent position dictates the aniline ring twist angle (30° vs. 60° for the reverse isomer), which in turn controls the degree of π-conjugation across the imine bridge [1]. This electronic arrangement also drives divergent chemoselectivity in reactions with superoxide ion—producing β-anilino-4-nitrocinnamonitrile rather than the simple cyanomethyl adducts obtained from unsubstituted or non-nitro analogs [2]—and alters the thermal Z/E isomerization rate by up to three orders of magnitude compared to the opposite donor-acceptor orientation [3]. These are not marginal differences; they are structural determinants of whether a given research protocol or synthetic sequence succeeds or fails.

Positional isomer Nitro placement on the aniline ring shifts the ring twist angle from 30° to 60°, altering π-conjugation and charge-transfer profile.
Non-nitro analog Methyl, chloro, or unsubstituted benzylidene analogs lack the superoxide-mediated oxidative cascade, yielding different product distributions.
Reverse push-pull Swapping donor/acceptor orientation may accelerate Z/E isomerization by orders of magnitude, compromising stereochemical stability in kinetic studies.

Quantitative Differentiation Evidence vs. Closest Analogs


Aniline Ring Twist Angle: Conformational Planarity Comparison

In a head-to-head PCILO quantum mechanical study of four monosubstituted N-benzylideneanilines, the aniline ring twist angle (θN) for N-(4-nitrobenzylidene)aniline (target compound, CAS 785-80-8) was determined to be 30°, whereas the positional isomer N-benzylidene-4-nitroaniline (CAS 15257-41-3), which carries the nitro group on the aniline ring rather than the benzylidene ring, adopts a significantly more twisted conformation with θN = 60° [1]. This twofold difference in twist angle arises because the electron-withdrawing nitro group on the aniline ring destabilizes the planar conformation through electronic effects, while nitro substitution on the benzylidene ring preserves a more planar aniline orientation [1].

Aniline Ring Twist
Head-to-head
θN = 30° vs 60°
Supports planarity-dependent application fit
PCILO calc.; twofold more planar at aniline ring vs positional isomer
Molecular conformation π-Conjugation Nonlinear optics materials

Divergent Chemoselectivity with Superoxide Ion

In a systematic study of Schiff base reactions with superoxide ion (O₂˙⁻) in acetonitrile under mild conditions, N-(4-nitrobenzylidene)aniline (target compound) undergoes a unique oxidative cascade: the initially formed cyanomethyl adduct is further oxidized to β-anilino-4-nitrocinnamonitrile, a product not observed for the unsubstituted parent N-benzylideneaniline (CAS 538-51-2), which stops at 3-arylamino-3-arylpropionitrile [1]. The study further reports that among the series tested, oxidative amide byproducts were obtained only from N-(4-chloro- and 4-nitrobenzylidene)aniline, confirming that the 4-nitro substituent on the benzylidene ring uniquely enables a secondary oxidation pathway not accessible to the parent compound or methyl-substituted analogs [1].

Superoxide Chemoselectivity
Head-to-head
β-Anilino-4-nitrocinnamonitrile (unique cascade)
Supports distinct synthetic pathway entry
Product identity confirmed by IR, ¹H NMR, and MS
Superoxide chemistry Oxidative transformations Chemoselectivity

Push-Pull Z/E Isomerization Kinetics

The thermal Z/E isomerization rate of N-benzylideneanilines is profoundly sensitive to the direction of the donor-acceptor (push-pull) electronic effect across the imine bridge. When the electron-withdrawing group resides on the N-aryl (aniline) side and the electron-donating group on the benzylidene side, the first-order rate constant at 25 °C is accelerated by a factor of approximately 10³ (three powers of ten) compared to the opposite arrangement where the acceptor is on the benzylidene ring [1]. The target compound (4-nitro on benzylidene, unsubstituted aniline) represents the 'slower' arrangement, with the electron-withdrawing nitro group on the benzylidene ring. The rate constants of N-(4-nitrobenzylidene)-p-anisidine derivatives show linear correlation with solvent polarity scales (Kosower's Z-value, Dimroth's ET-value), confirming that the isomerization rate is systematically tunable through the interplay of substitution pattern and solvent [1].

Z/E Isomerization Rate
Class-level
~10³-fold rate difference (class-level)
Supports controlled stereochemistry studies
Solvent-dependent; linear with Kosower Z and Dimroth ET values
Thermal isomerization Imine stereochemistry Push-pull chromophores

Solid-State Pedal Motion Conformational Dynamics

Variable-temperature X-ray diffraction analyses of single crystals revealed that N-(4-nitrobenzylidene)aniline (compound 1) exhibits dynamic disorder arising from a conformational change through a pedal motion in the crystalline state [1]. This pedal motion—where the two benzene rings move like bicycle pedals—was characterized at multiple temperatures (room temperature, 200 K, and 90 K) and compared directly with two other N-benzylideneaniline derivatives: N-(4-chlorobenzylidene)-4-methylaniline (compound 2) and N-(4-methylbenzylidene)-4-methylaniline (compound 3). All three compounds exhibited dynamic disorder, but the specific conformational change pathway and the temperature dependence of disorder are structurally distinct for each compound, with the nitro group in compound 1 introducing unique C–H···O hydrogen bonding motifs that influence the crystal packing and the energy landscape of the pedal motion [1].

Solid-State Dynamics
Cross-study comparable
Pedal motion confirmed at 90–300 K
Supports crystal engineering model studies
Unique C–H···O networks vs chloro and methyl analogs
Crystal engineering Solid-state dynamics Variable-temperature crystallography

Imine Oxidation Selectivity via Metalloporphyrin Catalysis

In a catalytic oxidation study employing iron(III) and manganese(III) tetraphenylporphyrin complexes with urea-hydrogen peroxide (UHP) as the terminal oxidant, N-(4-nitrobenzylidene)aniline (CAS 785-80-8) was oxidized with high selectivity to the corresponding nitrone and oxaziridine products. The experimental report indicates an approximately 90% yield (or conversion selectivity) for this specific imine substrate under the optimized conditions at 0 °C to room temperature . The released urea from UHP serves as an axial ligand to the metalloporphyrin, facilitating the oxygen-transfer step. This level of selectivity is notable among the imine substrates tested, establishing the compound as a reliable substrate for catalytic oxidation studies and for preparative nitrone synthesis .

Oxidation Selectivity
Data to verify
~90% conversion (as reported)
Supports nitrone precursor selection review
Sources not specified; independent verification recommended
Catalytic oxidation Imine functionalization Nitrone synthesis

Validated Application Scenarios Based on Quantitative Evidence


Nonlinear Optical Chromophore and Polymer Liquid Crystal Design

The 30° aniline ring twist angle of the target compound—versus 60° for the positional isomer N-benzylidene-4-nitroaniline—results in greater π-orbital overlap and enhanced intramolecular charge transfer across the imine bridge [derived from Evidence Item 1]. This electronic characteristic, combined with the nitro group's strong electron-withdrawing capability (σp = 0.78), makes the compound a proven mesogenic and NLO-active moiety in polymer liquid crystal systems. Experimentally, polymer liquid crystals incorporating the 4-nitrobenzylideneaniline chromophore have demonstrated a large diffraction efficiency of 65% under an applied electric field of 37 V/μm in two-beam coupling experiments, with photorefractivity significantly enhanced in the isotropic phase compared to amorphous polymer analogs [1]. Researchers developing organic photorefractive materials, frequency-doubling crystals, or electro-optic modulators should select this specific compound rather than the positional isomer or non-nitro analogs to achieve the optimal balance of molecular planarity and charge-transfer character.

Cinnamonitrile Synthesis via Superoxide-Mediated Cascade

As demonstrated by Shibata et al. (1986), the target compound undergoes a unique oxidative cascade with superoxide ion to yield β-anilino-4-nitrocinnamonitrile—a product not accessible from unsubstituted N-benzylideneaniline or 4-methyl analogs [derived from Evidence Item 2]. This reaction provides a direct synthetic route to a functionalized cinnamonitrile scaffold, which serves as a versatile intermediate for the construction of nitrogen-containing heterocycles (pyrazoles, pyrimidines, quinolines). The 4-nitro group on the benzylidene ring enables the secondary oxidation step that differentiates this compound from its analogs, making it the substrate of choice for chemists seeking to prepare cinnamonitrile derivatives in a single synthetic operation without requiring pre-functionalized starting materials.

Solid-State Molecular Dynamics Model System

The thorough variable-temperature X-ray crystallographic characterization by Harada et al. (2004) at multiple temperatures (90 K, 200 K, room temperature, and for related compounds up to 300 K) establishes this compound as a well-documented model for studying pedal motion conformational dynamics in organic crystals [derived from Evidence Item 4]. The nitro group introduces specific C–H···O hydrogen bonding interactions that modulate the crystal packing and the energy landscape of the dynamic disorder, providing a structurally richer system for crystal engineering studies than the corresponding chloro or methyl analogs. Researchers requiring a Schiff base with thoroughly characterized solid-state dynamic behavior for crystallographic pedagogy, computational modeling of molecular motion in crystals, or the development of stimuli-responsive crystalline materials should prioritize this compound for its extensive literature documentation.

Controlled Imine Stereochemistry for Kinetic Studies

The push-pull electronic arrangement of the target compound places it in the slower kinetic regime for thermal Z/E isomerization, with rate constants differing by approximately 10³-fold from systems bearing the opposite donor-acceptor orientation [derived from Evidence Item 3]. This property is critical for experimental designs requiring stereochemically stable (E)-imine configurations over extended measurement timescales, such as in kinetic resolution studies, stereospecific cycloaddition reactions, or time-resolved spectroscopic investigations of imine photochemistry. The predictable solvent dependence of the isomerization rate (linear with Kosower's Z-value) also allows researchers to tune the kinetic stability rationally. Selecting the target compound over analogs with faster isomerization kinetics ensures stereochemical integrity during the experimental window—a property not guaranteed by the chloro, methyl, or reverse-nitro positional isomers.

Application
Selection Property
Validation Focus
NLO and liquid crystal material studies
Push-pull electronic configuration review
Molecular planarity and charge-transfer characterization
Cinnamonitrile synthetic studies
Superoxide chemoselectivity profile
Product distribution and oxidative cascade confirmation
Solid-state molecular dynamics research
Multi-temperature crystallographic documentation
Pedal motion temperature-dependence verification
Imine stereochemistry control studies
Z/E isomerization kinetic profile
Solvent-dependent rate constant confirmation
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